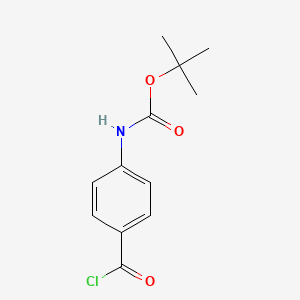
(4-Chlorocarbonyl-phenyl)-carbamic acid tert-butyl ester
描述
(4-Chlorocarbonyl-phenyl)-carbamic acid tert-butyl ester is an organic compound with significant applications in various fields of chemistry and industry. This compound is characterized by the presence of a chlorocarbonyl group attached to a phenyl ring, which is further connected to a carbamic acid tert-butyl ester group. Its unique structure makes it a valuable intermediate in the synthesis of various chemical products.
属性
IUPAC Name |
tert-butyl N-(4-carbonochloridoylphenyl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO3/c1-12(2,3)17-11(16)14-9-6-4-8(5-7-9)10(13)15/h4-7H,1-3H3,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDRAXSCYIYYSLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)C(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chlorocarbonyl-phenyl)-carbamic acid tert-butyl ester typically involves the reaction of 4-chlorocarbonylphenyl isocyanate with tert-butyl alcohol. The reaction is usually carried out in the presence of a catalyst, such as a base or an acid, under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Industrial Production Methods
In industrial settings, the production of this compound is often scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality and efficient use of raw materials. The use of advanced purification techniques, such as distillation and crystallization, further enhances the purity of the final product.
化学反应分析
Types of Reactions
(4-Chlorocarbonyl-phenyl)-carbamic acid tert-butyl ester undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorocarbonyl group can be replaced by nucleophiles such as amines, alcohols, and thiols.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Reduction: The compound can be reduced to form the corresponding amine or alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate are commonly used under mild conditions.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used under controlled conditions.
Major Products Formed
Nucleophilic Substitution: Formation of substituted carbamates.
Hydrolysis: Formation of 4-chlorocarbonylbenzoic acid and tert-butyl alcohol.
Reduction: Formation of 4-chlorocarbonylphenylamine or 4-chlorocarbonylphenol.
科学研究应用
(4-Chlorocarbonyl-phenyl)-carbamic acid tert-butyl ester has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and polymers.
Biology: Employed in the development of enzyme inhibitors and as a building block for bioactive molecules.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of (4-Chlorocarbonyl-phenyl)-carbamic acid tert-butyl ester involves its interaction with various molecular targets, such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The pathways involved in these interactions are often complex and depend on the specific application and target molecule.
相似化合物的比较
Similar Compounds
- (4-Chlorocarbonyl-phenyl)-carbamic acid methyl ester
- (4-Chlorocarbonyl-phenyl)-carbamic acid ethyl ester
- (4-Chlorocarbonyl-phenyl)-carbamic acid isopropyl ester
Uniqueness
(4-Chlorocarbonyl-phenyl)-carbamic acid tert-butyl ester is unique due to its specific ester group, which imparts distinct physical and chemical properties. The tert-butyl group provides steric hindrance, enhancing the compound’s stability and reactivity compared to its methyl, ethyl, and isopropyl counterparts. This makes it particularly valuable in applications requiring high stability and specific reactivity profiles.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


